Decyl dihydrogen phosphate

Description

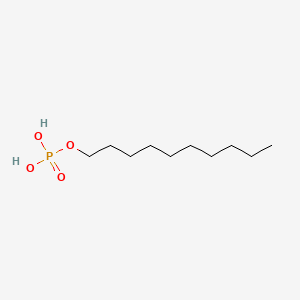

Structure

2D Structure

3D Structure

Properties

CAS No. |

3921-30-0 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

decyl dihydrogen phosphate |

InChI |

InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |

InChI Key |

SCIGVHCNNXTQDB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O |

Appearance |

Solid powder |

Other CAS No. |

3921-30-0 60476-40-6 68427-32-7 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

68427-32-7 (potassium salt) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

n-decyl phosphoric acid n-decyl phosphoric acid, monopotassium salt n-decyl phosphoric acid, potassium salt potassium n-decyl phosphate sodium decyl phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Alkyl Dihydrogen Phosphates

Foundational Synthesis Strategies for Monoalkyl Phosphates

The general preparation of monoalkyl phosphates involves the controlled phosphorylation of an alcohol. The primary challenge lies in achieving high selectivity for the monoester over di- and triester byproducts. Two principal strategies have been developed to address this: direct monophosphorylation and the use of temporary protecting groups.

Direct monophosphorylation involves the reaction of an alcohol with a phosphorylating agent. The mechanism typically centers on the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of the phosphorylating agent. There are two major chemical approaches for this transformation: reaction with a pentavalent phosphoryl donor and the formation of a trivalent phosphite (B83602) intermediate followed by oxidation. nih.govacs.org

In the first approach, a pentavalent phosphorus reagent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), is used. The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus center and displacing a leaving group (e.g., a chloride ion). Subsequent hydrolysis steps are often required to convert the resulting intermediate into the final dihydrogen phosphate (B84403). nih.gov

The second major approach involves a two-step sequence. An alcohol first reacts with a trivalent phosphoramidite (B1245037) reagent to yield a phosphite intermediate. nih.govacs.org This intermediate is then oxidized, typically in the same reaction vessel, to afford a protected phosphate triester, which can be deprotected to give the desired product. nih.gov

Biochemical pathways provide a model for this transformation, where the phosphorylation of alcohols is a crucial metabolic step. libretexts.org In these systems, adenosine (B11128) triphosphate (ATP) serves as the phosphate donor, and the alcohol's hydroxyl group acts as a nucleophile, attacking the terminal phosphorus atom of ATP to displace adenosine diphosphate (B83284) (ADP). libretexts.org

To overcome the formation of undesired di- and trisubstituted phosphates, a common and effective strategy is the use of phosphate triesters that incorporate two easily cleavable, or "labile," protecting groups. thieme-connect.de This method ensures that only one hydroxyl group from the target alcohol is esterified. After the formation of the stable triester, the labile groups are selectively removed under mild conditions to yield the pure monoalkyl phosphate.

Specific Synthetic Routes for Decyl Dihydrogen Phosphate and Structural Analogues

For the synthesis of specific long-chain alkyl phosphates like this compound, several well-established industrial and laboratory-scale methods are available. These methods are also applicable to structural analogues, such as 10-methacryloyloxythis compound (MDP), a key monomer in dental adhesives. wikipedia.org

The H-phosphonate method is a powerful technique for forming phosphate esters that proceeds through a trivalent phosphorus intermediate. In this approach, an alcohol is reacted with an activated H-phosphonate monoester (a P(III) species) to form an H-phosphonate diester. This intermediate is not a stable phosphate and must be oxidized to the corresponding pentavalent phosphate diester. springernature.com

Common activating agents for the initial phosphonylation of the alcohol include PCl₃ in the presence of imidazole (B134444) or triazole, or acyl chlorides. nih.gov The subsequent oxidation of the H-phosphonate diester intermediate to the stable phosphate is typically achieved using iodine in an aqueous pyridine (B92270) solution. sigmaaldrich.com This methodology is highly valued in the synthesis of oligonucleotides and their analogues. springernature.com While less common for the bulk synthesis of simple alkyl phosphates, it offers a high degree of control and is adaptable for producing complex phosphorylated molecules.

| Step | Description | Typical Reagents |

| 1. Phosphonylation | The alcohol (e.g., 1-decanol) is reacted with an activated P(III) reagent to form a nucleoside H-phosphonate monoester. | PCl₃/imidazole, Salicylchlorophosphite |

| 2. Coupling | The H-phosphonate monoester is coupled with another alcohol or protected nucleoside to form an H-phosphonate diester. | Pivaloyl chloride, Adamantoyl chloride |

| 3. Oxidation | The unstable P(III) H-phosphonate diester is oxidized to the stable P(V) phosphate diester. | Iodine, water, pyridine |

This table outlines the general sequence of the H-phosphonate approach for synthesizing phosphate esters.

A direct and widely used method for synthesizing alkyl phosphates involves the reaction of an alcohol with phosphoryl chloride (POCl₃), also known as phosphorus oxychloride. The reaction of POCl₃ with a primary alcohol, such as 1-decanol, initially forms an alkyl phosphorodichloridate intermediate (ROP(O)Cl₂). google.com This intermediate is then hydrolyzed to produce the desired alkyl dihydrogen phosphate.

This synthetic route is employed for preparing 10-methacryloyloxythis compound (MDP), a structural analogue of this compound. wikipedia.orgnih.gov The synthesis involves reacting 10-hydroxydecyl methacrylate (B99206) with phosphoryl chloride, followed by hydrolysis of the resulting phosphorus-chlorine bonds to yield the final product. wikipedia.org The reaction is typically performed in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. organic-chemistry.org Careful control of stoichiometry and temperature is necessary to maximize the yield of the mono-substituted product over di- and trialkyl phosphates. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Key Intermediate | Final Product | Reference |

| 1-Decanol | Phosphoryl Chloride | Triethylamine | Decyl phosphorodichloridate | This compound | organic-chemistry.org |

| 10-Hydroxydecyl methacrylate | Phosphoryl Chloride | Not specified | 10-(methacryloyloxy)decyl phosphorodichloridate | 10-Methacryloyloxythis compound | wikipedia.org |

| n-Hexyl alcohol | Phosphoryl Chloride | None (HCl removed by vacuum) | n-Hexyl phosphoryl dichloride | n-Hexyl phosphoric acid (upon hydrolysis) | google.com |

This table presents examples of phosphorylation reactions using phosphoryl chloride to produce alkyl dihydrogen phosphates and their analogues.

Commercially, the reaction of long-chain alcohols with polyphosphoric acid (PPA) is a common method for producing monoalkyl phosphates. proquest.comresearchgate.net PPA is a viscous liquid mixture of phosphoric acid oligomers and is a strong dehydrating agent. ccsenet.org The reaction with an alcohol cleaves the P-O-P bonds within the PPA chains to form phosphate esters. proquest.com

The composition of the final product mixture—specifically the ratio of monoalkyl phosphate to dialkyl phosphate and residual phosphoric acid—is highly dependent on the reaction conditions. Key variables include the P₂O₅ content of the PPA (often expressed as an equivalent H₃PO₄ concentration, e.g., 115%), the molar ratio of alcohol to phosphorus, and the reaction temperature and duration. proquest.comuctm.edu For instance, reacting lauryl alcohol with 115% polyphosphoric acid at an alcohol-to-phosphorus ratio of 1.0 and heating to 85°C for 11 hours can yield a product with a monoalkyl-to-dialkyl phosphate ratio of approximately 85:15. proquest.com Using an excess of PPA generally favors the formation of monoalkyl phosphates, whereas an excess of alcohol tends to produce higher levels of dialkyl phosphates. google.com

| Alcohol | Phosphorylating Agent | Alcohol/Phosphorus Ratio | Temperature | Product Composition (Monoester:Diester) | Reference |

| Lauryl Alcohol | 115% PPA / P₂O₅ | 1.0 | 85°C | 84.5 : 14.5 | proquest.com |

| Alcohol (Generic) | 115% PPA / P₂O₅ | 0.3-1.5 moles alcohol per mole P₂O₅ | 105-110°C | 70-90% Monoester, 9-28% Diester | proquest.com |

| Bis(hydroxyethyl) terephthalate | 115% PPA | 1:1 (BHET:PPA) | 140°C | Monoalkyl phosphate ester (qualitative) | uctm.edu |

This table summarizes reaction conditions and resulting product distributions for the synthesis of alkyl phosphates using polyphosphoric acid.

Environmentally Benign Synthetic Approaches

The development of green chemistry principles has spurred innovation in the synthesis of alkyl dihydrogen phosphates, including this compound. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions and Vacuum Distillation Techniques

A significant advancement in the synthesis of related organophosphate compounds involves the adoption of solvent-free reaction conditions coupled with vacuum distillation. google.com This methodology offers substantial environmental and economic benefits. By eliminating the need for organic solvents, it directly addresses the problem of environmental pollution associated with their use and disposal. google.com

The process typically involves the direct reaction of the alcohol (e.g., 1-decanol) with a phosphorylating agent. Following the reaction, vacuum distillation is employed to purify the product. This technique is advantageous as it allows for the separation of the desired monoester from unreacted starting materials, which can often be recovered and recycled, thereby reducing waste and improving atom economy. google.com This solvent-free approach simplifies the work-up procedure, reduces production costs, and aligns with the principles of sustainable chemistry.

Application of Trimethyl Phosphite as an Acylating Agent

The choice of the phosphorylating (or acylating) agent is critical in developing a green synthetic route. Trimethyl phosphite has been identified as a favorable alternative to more hazardous traditional agents like phosphorus oxychloride. google.comnih.gov The use of trimethyl phosphite allows the reaction to proceed under mild conditions, often at room temperature, which significantly reduces energy consumption. google.com

This approach avoids the environmental pollution commonly associated with aggressive acylating agents, which often produce corrosive byproducts. google.com The reaction with trimethyl phosphite is part of a multi-step process that ultimately yields the target dihydrogen phosphate with high purity.

Freeze-Drying for Post-Hydrolysis Processing

After the initial phosphorylation and subsequent hydrolysis steps to form the dihydrogen phosphate, purification is necessary. Traditional purification methods like column chromatography are effective but often require large volumes of organic solvents and are complex and time-consuming. An environmentally benign alternative is the use of freeze-drying (lyophilization) for post-hydrolysis processing. google.com

This technique involves freezing the aqueous solution of the product and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This process effectively removes the solvent, yielding a dry, powdered product. google.com Freeze-drying eliminates the need for extensive use of organic solvents, simplifies the purification process, and is particularly suitable for thermally sensitive compounds. nih.govnih.gov The result is a high-purity product obtained through a more cost-effective and environmentally friendly method, making it highly suitable for industrial-scale production. google.com

Table 1: Summary of Environmentally Benign Synthetic Techniques

| Technique | Purpose in Synthesis | Key Advantages |

|---|---|---|

| Solvent-Free Reaction & Vacuum Distillation | Initial synthesis and purification of the phosphate ester intermediate. | Avoids organic solvent pollution, reduces costs, allows for raw material recycling. google.com |

| Trimethyl Phosphite as Acylating Agent | Phosphorylation of the decyl alcohol. | Enables reaction at room temperature, reduces energy consumption, avoids hazardous reagents and byproducts. google.com |

| Freeze-Drying (Lyophilization) | Post-hydrolysis purification of the final product. | Eliminates the need for column chromatography and large volumes of organic solvents, simplifies operations. google.com |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving a high yield and exceptional purity of this compound requires careful control and optimization of various reaction parameters. The primary goals are to drive the reaction towards the desired mono-substituted product while suppressing the formation of unwanted side products.

Influence of Temperature and Reagent Stoichiometry on Product Formation

Temperature and the molar ratio of reactants are two of the most critical parameters in the synthesis of alkyl dihydrogen phosphates.

Temperature: Reaction temperature directly influences the rate of reaction. While higher temperatures can increase the reaction speed, they can also promote the formation of side products, such as pyrophosphates or degradation products. Conversely, a temperature that is too low may lead to an impractically slow or incomplete reaction. Therefore, an optimal temperature must be established that provides a good balance between reaction rate and selectivity towards the desired product. scielo.br For some phosphate syntheses, a controlled temperature range, for instance between 120°C and 180°C, has been found to yield consistent compositions.

Reagent Stoichiometry: The molar ratio of the alcohol (1-decanol) to the phosphorylating agent is crucial for controlling the degree of esterification. To maximize the yield of the mono-substituted this compound, an excess of the phosphorylating agent is often used. However, a large excess can lead to the increased formation of di- and tri-substituted phosphate byproducts (didecyl and tridecyl phosphates). Therefore, the stoichiometry must be precisely optimized to favor the formation of the monoester while keeping the formation of poly-substituted esters to a minimum.

Table 2: Conceptual Impact of Reaction Parameters on Synthesis of this compound

| Temperature | Alcohol-to-Phosphorylating Agent Ratio | Expected Yield of this compound | Likely Side Product Formation |

|---|---|---|---|

| Low | 1:1 | Low | Low (incomplete reaction) |

| Optimal | 1:1.2 (Slight excess of agent) | High | Minimal di- and trisubstituted phosphates |

| High | 1:1.2 (Slight excess of agent) | Moderate to High | Increased pyrophosphates and degradation products scielo.br |

| Optimal | 1:3 (Large excess of agent) | Moderate | High levels of di- and trisubstituted phosphates |

Strategies for Minimizing Side Product Formation (e.g., Di- and Trisubstituted Phosphates, Pyrophosphates)

The primary challenge in synthesizing pure this compound is preventing the formation of various side products. Key strategies include:

Controlled Addition of Reagents: A slow, controlled addition of one reagent to another, often at a reduced temperature, can help to manage the exothermic nature of the reaction and prevent localized areas of high concentration. This helps to minimize the formation of poly-substituted phosphates.

Use of Protecting Groups: Although it adds steps to the synthesis, the use of protecting groups on the phosphorylating agent can ensure that only one ester linkage is formed with the decanol. The protecting groups are subsequently removed in a later step to yield the final dihydrogen phosphate.

Anhydrous Conditions: The presence of water during the initial phosphorylation step can lead to the hydrolysis of the phosphorylating agent or the formation of pyrophosphates (P-O-P bonds). Therefore, conducting the reaction under strictly anhydrous conditions is essential for achieving high purity.

Selection of Phosphorylating Agent: The choice of phosphorylating agent can inherently reduce side reactions. For instance, using difunctional phosphoric acids in reactions with diepoxides has been studied to create linear phosphates, though this can sometimes lead to cyclic phosphate side products. researchgate.net The selection of a less reactive agent may provide better control over the reaction, favoring mono-substitution.

By carefully implementing these optimization strategies, it is possible to significantly enhance the yield and purity of the final this compound product, making the synthesis more efficient and economically viable.

Advanced Spectroscopic and Physico Chemical Characterization Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Surface Interaction Analysis

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The energy difference between the incident and scattered photons corresponds to the energy of vibrational modes in the molecule, providing a unique fingerprint for the compound.

In the study of organophosphates, Raman spectroscopy can elucidate the vibrational modes of the phosphate (B84403) group and the alkyl chain, and how these are affected by interactions with surfaces. nih.gov While specific Raman spectroscopic studies on pure decyl dihydrogen phosphate are not extensively available in the reviewed literature, research on the closely related compound, 10-methacryloyloxythis compound (10-MDP), provides valuable insights into the surface interactions of the phosphate moiety.

In a study investigating the bonding of 10-MDP to zirconia, micro-Raman spectroscopy was employed to identify the vibrational peaks associated with this interaction. mdpi.comnih.govlibretexts.org The analysis revealed specific Raman peaks that were attributed to the binding of the phosphate group with the zirconia surface. mdpi.comlibretexts.org

Key Research Findings from Raman Spectroscopy of 10-MDP:

Identification of Bonding Interactions: Researchers identified new wide peaks between 1545 cm⁻¹ and 1562 cm⁻¹ in the Raman spectra of 10-MDP treated zirconia, which were absent in the spectra of pure 10-MDP and zirconia. libretexts.org These peaks were suggested to represent the coordinate bond between the phosphate group of 10-MDP and the zirconia ceramic. libretexts.org

Characterization of Molecular Bonds: The technique was able to characterize the chemical bonds formed between 10-MDP and zirconia, which is crucial for understanding the adhesion mechanism of dental materials. mdpi.com

The table below summarizes the key Raman peaks observed in the analysis of 10-MDP and its interaction with zirconia.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1545 - 1562 | Zirconia binding with 10-MDP | mdpi.comlibretexts.org |

| 1630 | C=C bonds of 10-MDP | nih.gov |

| 1710 | C=O bonds of 10-MDP | nih.govlibretexts.org |

| 1636, 1803 | Zr-O bonds in Y-TZP ceramic | nih.govlibretexts.org |

This data is for 10-methacryloyloxythis compound (10-MDP), a derivative of this compound.

Fourier Transform Infrared-Photoacoustic Spectroscopy (FTIR-PAS) for Surface and Subsurface Chemical Analysis

Fourier Transform Infrared-Photoacoustic Spectroscopy (FTIR-PAS) is a powerful technique for obtaining infrared spectra of solid, semi-solid, and liquid samples. It is particularly useful for opaque and highly scattering materials. In FTIR-PAS, the sample is placed in a sealed chamber and irradiated with a modulated infrared beam. The absorption of infrared radiation by the sample leads to localized heating and the generation of an acoustic wave, which is detected by a sensitive microphone. The intensity of the acoustic signal is proportional to the amount of absorbed light.

This technique allows for the analysis of chemical composition at and below the surface of a material. The depth of analysis can be controlled by varying the modulation frequency of the infrared beam.

A study on the chemical interaction of an adhesive containing 10-methacryloyloxythis compound (10-MDP) with dentin utilized FTIR-PAS to analyze the surface and subsurface chemical changes. gre.ac.uk The researchers were able to identify the emergence of a new peak after the application of the adhesive, indicating a chemical interaction. gre.ac.uk

Key Research Findings from FTIR-PAS of 10-MDP:

Detection of Chemical Interaction: FTIR-PAS spectra demonstrated the appearance of a peak at 1179 cm⁻¹, attributed to the P=O bond, after the adhesive treatment. gre.ac.uk This provided direct evidence of the chemical interaction between the 10-MDP in the adhesive and the dentin surface. gre.ac.uk

Analysis of Mineral Content: The technique was also used to analyze the protein matrix to mineral ratio (M:M ratio) of the dentin surface by observing the band at 961 cm⁻¹ (PO₄). gre.ac.uk

The following table presents the significant FTIR-PAS peaks identified in the study of 10-MDP adhesive interaction with dentin.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1179 | P=O bond, indicating chemical interaction | gre.ac.uk |

| 961 | PO₄ band, used to assess mineral content | gre.ac.uk |

This data is for 10-methacryloyloxythis compound (10-MDP), a derivative of this compound.

X-ray Based Characterization Methods

X-ray based techniques are indispensable for the structural and elemental analysis of materials at the atomic and molecular level.

X-ray Diffraction (XRD) for Crystalline Structure and Salt Formation Confirmation

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in specific directions. The resulting diffraction pattern is a unique fingerprint of the crystalline structure. XRD is widely used to identify crystalline phases, determine lattice parameters, and study crystal defects.

In the context of this compound and its derivatives, XRD is particularly useful for confirming the formation of new crystalline phases, such as salts. A study investigating the chemical interaction between 10-methacryloyloxythis compound (MDP) and hydroxyapatite (B223615) (HAp) utilized XRD to confirm the formation of MDP-calcium salts. noaa.govnih.gov

Key Research Findings from XRD of 10-MDP:

Confirmation of Salt Formation: The study found that MDP interacted with HAp to produce MDP-calcium salts in various solvent systems, which was confirmed by the XRD results. noaa.govnih.gov

Influence of Solvents and pH: XRD analysis revealed that the formation of MDP-calcium salt was dependent on the solvent composition and pH value. noaa.gov For instance, no salt formation was observed when pure ethanol (B145695) was used as the solvent. noaa.govnih.gov

The research demonstrated that the structural stability of the formed MDP-calcium salts is influenced by the water content in the solvent and the pH of the medium. noaa.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is a powerful tool for studying the surface chemistry of materials, including the interactions of molecules like this compound with various substrates. Several studies have utilized XPS to investigate the surface elemental composition and chemical states of 10-methacryloyloxythis compound (10-MDP) when it interacts with materials such as hydroxyapatite (HAp) and zirconia. noaa.govnih.gov

Key Research Findings from XPS of 10-MDP:

Elemental Composition Analysis: XPS has been used to assess the elemental mass concentrations on zirconia surfaces after treatment with MDP-containing primers.

Chemical State Identification: The technique can identify the chemical states of elements on the surface. For example, in the study of 10-MDP interaction with HAp, narrow-scan spectra of the C 1s region were used to identify different carbon-containing functional groups. noaa.govnih.gov

Confirmation of Chemical Interaction: XPS results, in conjunction with other techniques, indicated that 10-MDP interacted with HAp to produce an MDP-calcium salt. noaa.govnih.gov The analysis of O 1s, Ca 2p, P 2p, and C 1s peaks allowed for the calculation of atomic ratios, providing further evidence of the chemical interaction. noaa.gov

The following table summarizes the binding energies of key photoelectrons observed in the XPS analysis of HAp treated with 10-MDP containing primers.

| Element/Region | Binding Energy (eV) | Assignment | Reference |

| C 1s | 284.6 | C-C | noaa.govnih.gov |

| C 1s | 285.8 | C-O | noaa.govnih.gov |

| C 1s | 288.5 - 288.9 | -COO | noaa.govnih.gov |

This data is for 10-methacryloyloxythis compound (10-MDP), a derivative of this compound.

Other Instrumental Analytical Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio. MS is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its abundance.

For this compound, mass spectrometry can provide precise information on its molecular weight. The molecular weight of this compound (C₁₀H₂₃O₄P) has been computed to be 238.26 g/mol .

Fragmentation Analysis:

While a detailed mass spectrum with fragmentation analysis for this compound was not found in the reviewed literature, the fragmentation patterns of similar alkyl organophosphorus compounds can provide insights into its likely behavior in a mass spectrometer.

Studies on alkyl organophosphorus flame retardants, which are structurally related, indicate that a common fragmentation pathway involves McLafferty hydrogen rearrangements. nih.gov This process typically leads to the sequential cleavage of the alkyl substituents. nih.gov

For this compound, the following fragmentation patterns can be anticipated:

Cleavage of the Decyl Chain: A primary fragmentation event would likely be the cleavage of the C-O bond connecting the decyl group to the phosphate moiety. This would result in the loss of the decyl group as a neutral fragment or a radical, depending on the ionization method.

Formation of Phosphate-Containing Ions: The fragmentation would likely produce characteristic ions corresponding to the phosphate group. A stable ion, [H₄PO₄]⁺ (m/z = 98.9845), is a common characteristic fragment ion for alkyl organophosphorus compounds and would be expected in the mass spectrum of this compound. nih.gov

Inductively Coupled Plasma (ICP) Analysis for Elemental Composition

Inductively coupled plasma (ICP) analysis is a powerful technique for determining the elemental composition of chemical compounds with high precision and sensitivity. mdpi.comnih.gov For this compound, ICP, typically coupled with optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS), serves two primary purposes: quantifying the phosphorus content to confirm the compound's identity and purity, and detecting trace elemental impurities. d-nb.inforesearchgate.net

The fundamental principle of ICP involves introducing the sample, typically after acid digestion to break down the organic structure, into a high-temperature argon plasma. ecn.nl The plasma atomizes and ionizes the elements present, causing them to emit light at characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample. ecn.nl

Research findings demonstrate that ICP-OES is a robust and reliable method for determining the total phosphorus content in various organic and inorganic matrices. foodengprog.orgnih.gov The technique is noted for its ability to measure all forms of phosphorus present in the digested sample, unlike colorimetric methods that may only react with specific phosphate species. d-nb.info This makes it particularly suitable for confirming the stoichiometry of this compound. Furthermore, the multi-element capability of ICP allows for the simultaneous screening for unwanted metallic contaminants that may be present from the synthesis process, such as catalysts or reactants. ykcs.ac.cn

Below is a representative data table for the elemental analysis of a purified sample of this compound. The theoretical values are calculated based on the molecular formula C₁₀H₂₃O₄P. The ICP-OES results for phosphorus and potential trace metals are shown alongside the results from combustion analysis for carbon and hydrogen.

| Element | Analytical Method | Theoretical Value (% w/w) | Measured Value (% w/w) |

|---|---|---|---|

| Carbon (C) | Combustion Analysis | 50.41 | 50.35 |

| Hydrogen (H) | Combustion Analysis | 9.73 | 9.68 |

| Oxygen (O) | Calculation | 26.85 | 26.91 |

| Phosphorus (P) | ICP-OES | 13.00 | 12.95 |

| Iron (Fe) | ICP-MS | N/A | <0.0001 |

| Sodium (Na) | ICP-OES | N/A | <0.0005 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of materials. nih.gov It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. osti.gov For this compound, TGA provides critical information about its degradation temperature, decomposition mechanism, and the amount of residual char.

Studies on long-chain monoalkyl phosphates indicate a common thermal degradation pathway. jst.go.jp The initial and most significant mass loss event corresponds to the cleavage of the P-O-C ester bond, leading to the elimination of the alkyl chain as an alkene—in this case, 1-decene (B1663960)—and the formation of phosphoric acid. nih.gov This process generally occurs at a relatively low temperature for alkyl phosphates. nih.gov As the temperature increases, the newly formed phosphoric acid molecules undergo condensation reactions, eliminating water and forming pyrophosphates and other polyphosphoric acid species, which contribute to the final char residue.

The TGA thermogram for this compound would be expected to show a primary weight loss step beginning in the range of 200-260°C, consistent with data for similar long-chain alkyl phosphates like monododecyl phosphate. jst.go.jp The stability can be influenced by the presence of counter-ions; for instance, sodium salts of alkyl phosphates often exhibit different decomposition profiles. jst.go.jp

The following table summarizes the expected key findings from a TGA experiment on this compound conducted under an inert nitrogen atmosphere.

| Parameter | Temperature Range (°C) | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | ~210 °C | The temperature at which significant mass loss begins. |

| Major Decomposition Step | 210 - 280 °C | Corresponds to the elimination of the decyl group as 1-decene and formation of phosphoric acid. This step accounts for the majority of the mass loss. |

| Peak Decomposition Temperature (Tpeak) | ~255 °C | The temperature at which the rate of mass loss is at its maximum. |

| Secondary Decomposition | > 300 °C | Gradual mass loss associated with the condensation of phosphoric acid into polyphosphoric acids, releasing water. |

| Char Residue at 600 °C | ~25-30% | Represents the mass of the remaining polyphosphoric acid residue. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.org this compound, as a simple long-chain alkyl phosphate, lacks conjugated systems or other chromophores that absorb light in the typical UV-Vis range of 200–800 nm. Therefore, direct detection and quantification of this compound in a pure state using UV-Vis spectroscopy is generally not feasible.

However, UV-Vis spectroscopy can be a valuable indirect tool for studying this compound, particularly in the context of complex formation with transition metal ions or other chromophoric species. libretexts.orgbath.ac.uk The phosphate group is an effective ligand for many metal ions. When this compound coordinates to a metal ion that has a characteristic UV-Vis absorption spectrum (e.g., copper(II), cobalt(II), or iron(III)), the interaction can perturb the d-orbital electronic environment of the metal. libretexts.org This perturbation often results in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε), which can be monitored to study the binding stoichiometry and stability of the complex. researchgate.net

For example, by titrating a solution of a metal salt with this compound and recording the UV-Vis spectrum after each addition, one can observe systematic changes in the spectrum that signal the formation of a metal-phosphate complex. This approach is widely used to investigate the coordination chemistry of phosphate-containing ligands. mdpi.com

The table below provides hypothetical data illustrating how the UV-Vis spectrum of a transition metal ion solution might change upon the formation of a complex with this compound.

| Species | Molar Ratio [Cu2+]:[Phosphate] | λmax (nm) | Appearance |

|---|---|---|---|

| Aqueous Cu2+ (Hexaaquacopper(II)) | 1 : 0 | 810 | Light Blue |

| Complex 1 | 1 : 1 | 795 | Blue |

| Complex 2 | 1 : 2 | 780 | Deeper Blue |

Chemical Interaction Mechanisms and Surface Chemistry

Interactions with Biomineral Substrates

The interaction of decyl dihydrogen phosphate (B84403) with biomineral substrates, such as hydroxyapatite (B223615) found in teeth and bone, is characterized by a strong chemical affinity that leads to the formation of stable surface layers. This reactivity is central to its application in various biomedical and dental materials.

Decyl dihydrogen phosphate readily interacts with the calcium ions present in hydroxyapatite (HAp), leading to the formation of a stable calcium salt. This interaction is a key factor in its efficacy as an adhesion-promoting monomer in dental applications. The process involves an initial acidic interaction with the HAp surface, followed by the precipitation of a newly formed, insoluble calcium salt nih.govmdpi.com. This chemical bonding is a result of the ionic interaction between the phosphate ester group of the DDP molecule and the calcium of hydroxyapatite biomedpharmajournal.org.

The primary mechanism of chemical bonding between this compound and hydroxyapatite involves an acid-base reaction at the interface. The dihydrogen phosphate group of the DDP molecule acts as a proton donor, leading to a localized dissolution of the hydroxyapatite surface. This releases calcium ions (Ca²⁺) which then react with the phosphate group of the DDP to form an insoluble calcium salt nih.govmdpi.com. This results in a strong ionic bond between the DDP molecule and the hydroxyapatite substrate. The formation of this stable, water-insoluble MDP-Ca salt contributes to the durability of the adhesive interface mdpi.com.

The chemical affinity is attributed to the superficial dissolution of hydroxyapatite induced by the adsorption of DDP, followed by the deposition of the DDP-calcium salt mdpi.com. This strong chemical interaction has been identified as a critical factor for achieving long-term durable bonding in dental restorations researchgate.net.

A significant characteristic of the calcium salt formed from the reaction of this compound with hydroxyapatite is its high hydrolytic stability and low dissolution rate in aqueous environments nih.govmdpi.com. This stability is crucial for the longevity of the adhesive bond in the moist oral environment. Research has shown that the bond formed by MDP-containing adhesives with hydroxyapatite is very stable, which is confirmed by the low dissolution rate of its calcium salt in water mdpi.com.

Studies have demonstrated that the MDP-calcium salts exhibit a lower dissolution rate compared to the salts formed by other functional monomers nih.gov. This resistance to hydrolysis helps to protect the underlying tooth structure and maintain the integrity of the adhesive interface over extended periods mdpi.com. Molecular dynamics simulations have indicated that while the hydrolysis rate of MDP-Ca salts is higher in acidic environments compared to neutral ones, certain nanolayered structures of these salts possess significant resistance to acidic hydrolysis nih.gov.

Table 1: Microtensile Bond Strength (µTBS) of 10-MDP Containing Adhesives to Dentin

| Adhesive System | Initial µTBS (MPa) | µTBS after Aging (MPa) | Percentage Decrease |

|---|---|---|---|

| 10-MDP Containing Adhesive | 46.6 | 36.4 | 21.9% |

| 10-MDP Free Adhesive | Statistically significantly lower | Statistically significantly lower | - |

Data adapted from studies on the bond strength of dental adhesives. Aging conditions can significantly decrease bond strength, though 10-MDP containing adhesives maintain higher bond strength compared to their MDP-free counterparts biomedpharmajournal.org.

Formation of Stable Calcium Salts with Hydroxyapatite

Formation of Nanolayered Structures at the Interface

A fascinating aspect of the interaction between this compound and hydroxyapatite is the self-assembly of the formed calcium salts into highly ordered nanolayered structures at the interface. These layers are typically a few nanometers thick and are composed of oriented DDP-calcium salt molecules researchgate.net. The formation of these nanolayers is believed to be a critical factor in the high bond durability achieved with DDP-based adhesives researchgate.net.

Transmission electron microscopy (TEM) has revealed that these nanostructures can be arranged in multiple parallel layers, forming three-dimensional arrays on the hybrid layer nih.gov. The intensity of this nanolayering has been correlated with the concentration of DDP in the adhesive solution abstractarchives.com. These self-assembled nanolayers are thought to enhance the mechanical properties and hydrolytic stability of the adhesive interface researchgate.net. The thickness of a single nanolayer is approximately 3-4 nm researchgate.net.

The pH of the surrounding environment plays a crucial role in the chemical affinity of this compound towards mineral surfaces like hydroxyapatite. An acidic environment is a prerequisite for the initial demineralization of the hydroxyapatite surface, which is necessary to release calcium ions for the subsequent salt formation acs.org.

The adsorption of phosphate-containing compounds on mineral surfaces is generally pH-dependent nih.govresearchgate.netnih.govscielo.org.zanih.govyoutube.com. For the interaction between DDP and hydroxyapatite, studies have shown that an ideal pH range is between 2 and 7 to facilitate the formation of stable calcium salts acs.org. At very low pH values, while demineralization is enhanced, the stability of the formed salt may be compromised. Conversely, at neutral or alkaline pH, the demineralization ability of DDP is suppressed, thus hindering the formation of the calcium salt acs.org. The adsorption capacity of phosphate on aluminum oxides, for instance, has been shown to be maximal around pH 4.5 .

Interactions with Metallic and Oxide Surfaces

This compound also demonstrates a strong chemical affinity for various metallic and metal oxide surfaces, which is attributed to the interaction of the phosphate group with the metal or metal oxide layer. This property makes it an effective adhesion promoter for bonding resins to materials like zirconia, titanium, and other alloys, as well as a potential corrosion inhibitor.

The interaction mechanism involves the formation of chemical bonds, such as Zr-O-P bonds in the case of zirconia, between the phosphate group of the DDP molecule and the oxide layer on the metal surface nih.gov. This chemical interaction is crucial for achieving a durable bond between dental restorative materials and zirconia frameworks kuraraynoritake.eusemanticscholar.org. Thermodynamic calculations have been used to evaluate the stability of these bonds nih.gov.

Research has shown that the concentration of DDP in a primer can influence the bond strength to zirconia, with an optimal concentration leading to better formation of the Zr-O-P bonds nih.gov. X-ray photoelectron spectroscopy (XPS) is a common technique used to confirm the chemical bonding between DDP and metal oxide surfaces by detecting the presence of phosphorus and changes in the elemental composition of the surface acs.orgnih.gov.

The interaction is not limited to zirconia. Phosphates are known to adsorb onto titanium dioxide and aluminum oxide surfaces, with the adsorption being pH-dependent nih.govresearchgate.netresearchgate.netgatech.edu. Furthermore, phosphate-based compounds have been investigated as corrosion inhibitors for steel, where they form a protective film on the metal surface researchgate.netgoogle.commdpi.comnih.gov.

Table 2: Shear Bond Strength (SBS) of Resin Cement to Zirconia with MDP-Containing Primers

| Primer MDP Concentration (wt%) | Mean SBS (MPa) |

|---|---|

| 5 | Significantly lower than 10-30 wt% |

| 10 | High and stable |

| 15 | Not significantly different from 10 wt% |

| 20 | Not significantly different from 10 wt% |

| 30 | Not significantly different from 10 wt% |

Data derived from studies investigating the optimal concentration of MDP for bonding to zirconia. A concentration of 10 wt% appears to be optimal for achieving high bond strength nih.gov.

Interactions with Organic Macromolecules

This compound also demonstrates significant chemical interactions with organic macromolecules, most notably collagen, which is the primary organic component of dentin.

This compound (10-MDP) is capable of forming strong hydrogen bonds with collagen fibrils. This interaction is a key component of its ability to bond to dentin. The mechanism involves the dihydrogen phosphate anion of the MDP molecule attaching to cationic functional groups present on the collagen protein structure. Furthermore, research suggests that the amphiphilic MDP molecule can infiltrate collagen fibrils and disrupt the existing internal hydrogen bonds between the collagen polypeptides. This allows for a deeper interaction and immobilization of the collagen structure.

The combination of hydrogen bonding and hydrophobic interactions leads to the formation of a stable collagen-phosphate complex. This complex effectively immobilizes the collagen fibrils through the formation of chemical bonds. This interaction not only creates a strong adhesive interface but also serves to protect the collagen scaffold from enzymatic degradation. Research has shown that MDP-bound collagen can act as a "huge collagenous phosphoprotein" (HCPP), which can attract calcium and phosphate ions and induce biomimetic mineralization within the collagen fibrils, further enhancing the durability of the interface.

Table 2: Summary of this compound Interactions An interactive table detailing the types of chemical interactions between this compound and various substrates.

| Substrate | Interacting Group of MDP | Primary Interaction Mechanism | Resulting Bond/Complex | Source |

| Zirconia (ZrO₂) | Phosphate Group | Chemical Adsorption, Double Coordination | Ionic Zr-O-P Bond | researchgate.netmdpi.com |

| Titanium (TiO₂) | Phosphate Group | Chemical Adsorption, Covalent Bonding | Covalent P-O-Ti Bond | researchgate.netacs.org |

| Cobalt Oxide (CoO) | Phosphate Group | Coordination | Co-O-PO₃ Motif | ceu.esacs.org |

| Collagen | Phosphate Group | Hydrogen Bonding, Electrostatic Attraction | Hydrogen Bonds with Cationic Groups | |

| Collagen | Alkyl Chain | Hydrophobic Interactions | Association with Non-polar Protein Surfaces | nih.gov |

| Collagen (Overall) | Entire Molecule | Combination of H-Bonding & Hydrophobic Interactions | Stable Collagen-Phosphate Complex |

Interfacial Phenomena and Material Science Applications

Surface Activity and Surfactant Properties

The presence of distinct hydrophilic and hydrophobic domains grants 10-MDP surfactant capabilities, allowing it to modify the properties of liquid-solid and liquid-liquid interfaces. This is foundational to its role as an adhesion promoter, cleaning agent, and dispersing agent in complex chemical systems biomedpharmajournal.orgucl.ac.uk. Its unique chemical structure, featuring both hydrophilic and hydrophobic groups at opposite ends, allows it to interact with various contaminants and disrupt their adhesion to surfaces nih.gov.

While not primarily used as a bulk emulsifier for creating stable emulsions, 10-MDP exhibits emulsification properties that are leveraged in surface decontamination. Its mechanism as a surfactant is evident in its cleaning capabilities, where it effectively removes contaminants like saliva from dental substrates nih.gov. The process involves the hydrophobic portion of the 10-MDP molecule adhering to the contaminant, encircling it in a micelle-like structure which lowers the surface tension researchgate.net. The hydrophilic phosphate (B84403) head then interacts with water, allowing the contaminant to be lifted from the surface and rinsed away researchgate.net. This demonstrates a practical application of emulsification for surface cleaning and preparation.

10-MDP is integral to creating stable interfaces, a key aspect of colloid stability in composite materials. When applied to mineral surfaces like hydroxyapatite (B223615) or zirconia, the acidic phosphate group interacts ionically with calcium or metal ions nih.govwikipedia.org. This interaction leads to the dissolution of the mineral surface and the subsequent deposition of highly stable, water-insoluble 10-MDP-calcium salts nih.govpocketdentistry.com. This process forms a stable, self-assembled nanolayer at the interface pocketdentistry.com. This nanolayering is a form of a stable colloidal structure that creates a durable, acid-base resistant zone, ensuring the long-term stability and integrity of the adhesive bond nih.govresearchgate.net. The purity of the 10-MDP monomer is crucial, as impurities can diminish the formation of these stable calcium salts and reduce bond durability pocketdentistry.com.

The surfactant nature of 10-MDP provides it with solubilization capabilities, which are primarily utilized for surface cleaning rather than enhancing the solubility of drugs or other compounds in a bulk solution. In decontamination agents, the combination of 10-MDP and water creates a potent surfactant effect nih.gov. It disrupts and solubilizes organic contaminants, facilitating their removal from a substrate nih.gov. It is important to note that 10-MDP itself is insoluble in water and must be dissolved in solvents like ethanol (B145695) or acetone (B3395972) to form a stable primer solution for application researchgate.net. Formulations containing 10-MDP have been shown to increase the water sorption of the final polymer, indicating a significant interaction with aqueous environments nih.govmdpi.com.

Effective wetting of a substrate is a prerequisite for achieving a strong adhesive bond, and 10-MDP contributes significantly to this property. As a functional monomer in adhesive systems, it must wet and penetrate the substrate to enable chemical interaction nih.govresearchgate.net. The inclusion of the phosphate group in 10-MDP increases the molecular polarity of the resin cement it is mixed with jidmr.com. This enhanced polarity improves the wetting of mineral-rich surfaces like tooth enamel and dentin, ensuring intimate contact and facilitating the chemical bonding process that is critical for adhesion jidmr.com.

While specific rheological studies focusing solely on 10-methacryloyloxydecyl dihydrogen phosphate are not extensively detailed in the reviewed literature, the viscosity of related alkyl phosphate compounds is a subject of scientific investigation. For instance, studies have determined the viscosity of other organophosphate compounds like di-(2-ethylhexyl) phosphoric acid (D2EHPA) in various solvents, as viscosity is a critical factor in processes like liquid membrane transport researchgate.net. In other applications, the viscosity of simple inorganic phosphate solutions has been measured to understand their physicochemical properties researchgate.net. Furthermore, alkyl (meth)acrylate polymers are used as viscosity index improving additives in phosphate ester-based hydraulic fluids to control flow properties at different temperatures google.com. These examples highlight that the rheological properties of alkyl phosphate solutions are a key consideration for their application, influencing their flow, diffusion, and handling characteristics.

Polymer Chemistry and Composite Material Science

In the realm of polymer chemistry, 10-MDP functions as a crucial adhesive monomer that is co-polymerizable with other resin monomers, such as dimethacrylates, to form a cross-linked polymer matrix jidmr.com. Its incorporation into dental composites and adhesives significantly enhances their mechanical properties and durability.

Research has demonstrated that systematically varying the concentration of 10-MDP in a composite formulation has a direct impact on polymerization kinetics and the final mechanical properties of the material ucl.ac.uk. A study on self-adhesive, remineralizing composites showed that increasing the 10-MDP concentration from 0 wt% to 20 wt% linearly increased the maximum rate of polymerization and the final degree of monomer conversion ucl.ac.uk. This indicates that 10-MDP actively participates in and enhances the polymerization process.

The addition of 10-MDP also has a profound effect on the flexural strength of the composite. The same study found that adding 5 wt% of 10-MDP increased the biaxial flexural strength from 106 MPa to 139 MPa. However, a decreasing trend in strength was observed at higher concentrations (10-20 wt%), suggesting that an optimal concentration exists to achieve maximum mechanical performance ucl.ac.uk. This peak performance is attributed to the acidic monomer providing a crucial chemical linkage between hydrophilic, non-silane treated filler particles and the more hydrophobic polymer matrix ucl.ac.uk.

Interactive Data Table: Effect of 10-MDP Concentration on Composite Properties

The following table summarizes research findings on how varying concentrations of 10-methacryloyloxythis compound (10-MDP) influence the polymerization kinetics and mechanical strength of a self-adhesive composite material.

| 10-MDP Conc. (wt%) | Max. Rate of Polymerization (% s⁻¹) | Final Degree of Conversion (%) | Biaxial Flexural Strength (MPa) |

| 0 | 2.5 | 67 | 106 |

| 5 | - | - | 139 |

| 10 | - | - | - |

| 15 | - | - | - |

| 20 | 3.5 | 83 | - |

Data extracted from a study on self-adhesive, remineralizing composites. Dashes indicate data points not specified in the source's abstract for that specific concentration. The study noted a linear increase in polymerization rate and conversion with concentration, while strength peaked at lower concentrations.

Compound Names

Functional Monomer Integration into Polymer Systems

This compound, specifically 10-MDP, is widely recognized as a highly effective functional monomer, particularly in the formulation of dental adhesives and composites. researchcommons.orgzslubes.com Its molecular structure is key to its functionality, featuring a phosphate group that can bond to mineral apatite and a copolymerizable methacrylate (B99206) group, separated by a long spacer chain. zslubes.com This structure imparts desirable hydrophobicity and stability against degradation when compared to other functional monomers with shorter spacer chains. researchcommons.org

The integration of 10-MDP into polymer systems is primarily driven by its ability to act as an adhesion promoter. researchcommons.org It facilitates a chemical bond between the polymer matrix and inorganic surfaces, such as hydroxyapatite in dental tissues or zirconia in dental restorations. zslubes.commdpi.com This chemical interaction is crucial for the longevity and durability of the bond. lankem.comtribology.rs The mechanism involves the phosphate group of the 10-MDP molecule interacting with calcium ions on the substrate surface, forming stable calcium salts. researchcommons.orgquora.com This creates a strong and durable interface between the organic polymer and the inorganic substrate. nih.gov

Furthermore, 10-MDP has been shown to self-assemble into multiple bilayers on hydrophilic surfaces, which can contribute to the stability of the adhesive interface. researchcommons.org Its use is not limited to dental applications, as the principles of its adhesive capabilities can be extended to other polymer systems where enhanced bonding to inorganic fillers or substrates is required.

Influence on Polymerization Kinetics and Degree of Monomer Conversion

The incorporation of 10-MDP as a functional monomer can significantly influence the polymerization kinetics and the final degree of monomer conversion (DC) in polymer systems. Research has shown that systematically varying the concentration of 10-MDP can lead to improved polymerization kinetics. researchcommons.orgmdpi.com

In one study, as the concentration of 10-MDP was increased from 0 to 20 wt%, the maximum rate of polymerization and the maximum degree of conversion (DC,max) increased linearly. acs.orgaddapt-chem.com Specifically, the maximum rate of polymerization rose from 2.5 to 3.5% s⁻¹, and the DC,max increased from 67% to 83%. mdpi.com This suggests that 10-MDP can enhance the efficiency of the polymerization reaction.

The influence of 10-MDP on the reaction can be observed in different phases. In the initial rapid reaction phase, where linear polymer chains are primarily formed, formulations with 10-20% 10-MDP reached a conversion of around 60%, compared to approximately 50% for formulations with 0-5% 10-MDP. researchcommons.org Monomethacrylate monomers like 10-MDP can improve the final DC levels, and concentrations higher than 5% have been suggested to be beneficial for this parameter. researchcommons.org

| 10-MDP Concentration (wt%) | Maximum Rate of Polymerization (% s⁻¹) | Maximum Degree of Conversion (DC,max) (%) |

|---|---|---|

| 0 | 2.5 | 67 |

| 20 | 3.5 | 83 |

Impact on Mechanical Properties of Polymerized Composites (e.g., Flexural Strength, Hardness, Fracture Behavior)

The integration of this compound as a functional monomer also has a notable impact on the mechanical properties of the resulting polymer composites. The effect on flexural strength, in particular, has been a subject of investigation.

Studies have shown that the concentration of 10-MDP can be optimized to achieve peak mechanical performance. For instance, increasing the concentration of 10-MDP from 0% to 5% led to an increase in biaxial flexural strength from 106 MPa to 136 MPa. mdpi.comacs.org However, a decreasing trend in flexural strength was observed with higher concentrations of 10-MDP. researchcommons.orgacs.org The formulation without any monomethacrylates exhibited the lowest flexural strength at 105.5 ± 8.0 MPa, while the maximum strength was achieved at a 5% MDP concentration (139.2 ± 7.6 MPa). researchcommons.org

It is noteworthy that while higher concentrations of 10-MDP (greater than 5%) can enhance the final degree of conversion, this does not directly correlate with an increase in strength. researchcommons.orgmdpi.com The peak strength at lower concentrations may be attributed to the acidic monomer providing a crucial linkage between the hydrophilic, non-silane treated particles and the polymer matrix. acs.orgaddapt-chem.com In contrast, the elastic modulus of the composites did not show a specific trend with the increase in 10-MDP concentration. mdpi.comacs.org

| 10-MDP Concentration (wt%) | Biaxial Flexural Strength (MPa) |

|---|---|

| 0 | 105.5 ± 8.0 |

| 5 | 139.2 ± 7.6 |

Copolymerization Reactions and Network Formation

This compound, in its functionalized form as 10-MDP, participates in copolymerization reactions to become an integral part of the polymer network. pyosa.com As a monomethacrylate monomer, 10-MDP can only form linear polymer chains on its own. researchcommons.org Therefore, it relies on copolymerization with dimethacrylate monomers to enable crosslinking and the formation of a robust three-dimensional network. researchcommons.orggoogle.com

The copolymerization of 10-MDP with other monomers, such as urethane (B1682113) dimethacrylate (UDMA) and poly(propylene glycol) dimethacrylate (PPGDMA), has been studied. researchcommons.org In these systems, the 10-MDP contributes to the formation of a crosslinked network that provides the necessary mechanical strength and stability to the composite material. The formation of this network is a critical factor in the performance of dental adhesives and composites, where durability and resistance to degradation are paramount.

Corrosion Inhibition and Anti-Rust Characteristics

Phosphate esters, including this compound, are recognized for their effectiveness as corrosion inhibitors for various metals. addapt-chem.comcolonialchem.com The mechanism of corrosion inhibition by these compounds is multifaceted. A key aspect is the ability of the polar phosphate group to strongly adhere to the metal surface. addapt-chem.com This adsorption forms a protective layer that acts as a barrier, preventing corrosive substances like water and oxygen from reaching the metal surface. quora.comaddapt-chem.com

The long alkyl chain of this compound, in this case, the decyl group, plays a crucial role in repelling water and creating a hydrophobic barrier. addapt-chem.com This dual functionality of a polar head group for adhesion and a nonpolar tail for repulsion is characteristic of many effective corrosion inhibitors. Phosphate-based inhibitors can function as anodic, cathodic, or mixed-type inhibitors, interfering with the electrochemical processes that drive corrosion. mdpi.com

In the context of steel, phosphate ions can react with iron ions produced during the corrosion process to form a stable, passive film of iron phosphate complexes on the surface. nih.govresearchgate.net This passive layer is sparingly soluble and acts as a physical barrier to further corrosion. The effectiveness of phosphate esters as corrosion inhibitors makes them valuable additives in various industrial applications, including metalworking fluids, protective coatings, and lubricants, to enhance the longevity and performance of metal components. lankem.comcolonialchem.com

Biochemical and Biological Research Perspectives Non Clinical Focus

Enzymatic Interactions and Modulation

Enzymes are biological catalysts essential for a vast array of biochemical reactions. The interaction of chemical compounds with enzymes can lead to modulation of their activity, serving as a key mechanism for physiological effects. This section reviews the known and potential interactions of decyl dihydrogen phosphate (B84403) with several classes of enzymes.

Role as Substrates for Kinases and Phosphatases in Biochemical Pathways

Protein kinases and phosphatases are central to cellular signaling, regulating protein function through the addition and removal of phosphate groups, respectively. Kinases catalyze the transfer of a phosphate group from a high-energy donor, like ATP, to a substrate protein, while phosphatases remove these phosphate groups. This dynamic process of phosphorylation and dephosphorylation acts as a molecular switch for many cellular processes.

Currently, there is a lack of specific research in the scientific literature identifying decyl dihydrogen phosphate as a direct substrate for kinases or phosphatases in the context of biochemical signaling pathways. Such pathways typically involve the phosphorylation of amino acid residues (serine, threonine, or tyrosine) on protein substrates. The role of simple alkyl phosphates like this compound in these specific enzymatic reactions has not been documented.

Modulation of Esterase Activity (e.g., Cholinesterase, Parathion (B1678463) Hydrolase)

Esterases are enzymes that hydrolyze esters into an acid and an alcohol. Certain organophosphorus compounds are well-known for their potent inhibition of acetylcholinesterase, an enzyme critical for nerve function. Conversely, enzymes like parathion hydrolase are capable of detoxifying specific organophosphate pesticides.

Despite this compound being an organophosphate compound, direct studies detailing its specific modulatory effects on the activity of cholinesterase or parathion hydrolase are not available in the current body of scientific literature. Research in this area has predominantly focused on organophosphate insecticides and nerve agents, which typically have more complex chemical structures designed for high biological activity.

Inhibition of Matrix Metalloproteinases (MMPs) and Exogenous Proteases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for processes like tissue remodeling, but their dysregulation can contribute to various pathological conditions.

Specific studies on the inhibitory effects of this compound on MMPs and other exogenous proteases have not been identified. However, extensive research has been conducted on its well-known derivative, 10-methacryloyloxythis compound (10-MDP). Studies have shown that both free 10-MDP and its calcium salt can inhibit matrix metalloproteinases and exogenous proteases. nih.govresearchgate.net This inhibitory capacity is significant in dentistry, where it contributes to the durability of resin-dentin bonds by preserving collagen within the hybrid layer from enzymatic degradation. nih.govresearchgate.netmdpi.com The inhibitory effect of the 10-MDP calcium salt has been reported to be significantly stronger than that of the free form. nih.gov

Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways and Gene Expression

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in changes to cellular activity and gene expression. mdpi.com These pathways are critical for regulating cell growth, differentiation, and response to environmental stimuli.

Direct evidence from scientific literature detailing the modulation of specific intracellular signaling pathways or gene expression by this compound is not available. In contrast, its derivative, 10-MDP, has been shown to influence cellular signaling. For instance, studies on osteoblast-like cells have demonstrated that 10-MDP can increase the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, IL-6, and IL-8. jkdhs.org This inflammatory response is reportedly mediated by the mitogen-activated protein kinase (MAPK) pathway. jkdhs.org Furthermore, 10-MDP has been found to induce the expression of genes associated with cellular senescence, including p53, p16, and p21. jkdhs.org In human dental pulp cells, 10-MDP was also shown to activate the Nrf2 and NF-κB pathways. nih.gov

Influence on Cellular Metabolism and Function

Cellular metabolism encompasses all the chemical reactions that occur within a cell to maintain life, while cellular function refers to the specific tasks a cell performs. Chemical compounds can influence these processes, leading to a range of biological outcomes from cytotoxicity to altered cellular behavior.

Research specifically investigating the influence of this compound on cellular metabolism and function is limited. However, studies on its derivative, 10-MDP, have provided insights into its cellular effects. Research on osteoblast-like cells has shown that 10-MDP can reduce cell viability in a concentration-dependent manner. jkdhs.org It has also been reported to increase intracellular reactive oxygen species (ROS) levels and induce cellular senescence. jkdhs.org In the context of dental pulp cells, 10-MDP has been shown to suppress odontoblastic differentiation, as evidenced by reduced alkaline phosphatase activity and decreased expression of differentiation markers. nih.gov Another study highlights the dual role of 10-MDP in demineralizing and remineralizing dentin, a critical function related to tooth structure. researchgate.net

Data Tables

Due to the lack of specific research findings for this compound in the outlined biological contexts, it is not possible to generate interactive data tables based on experimental results for this specific compound. The available data predominantly pertains to its derivative, 10-methacryloyloxythis compound (10-MDP).

Interactions with Membrane Transport Proteins (e.g., Sodium-Phosphate Cotransporters)

While direct research on the specific interactions between this compound and membrane transport proteins, such as sodium-phosphate cotransporters, is not extensively documented in publicly available literature, the broader class of alkylated phosphorus-containing molecules has been shown to interact with certain membrane transporters. For instance, synthetic alkyl phospholipids (B1166683) have been identified as substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein and MRP (multidrug resistance-associated protein) nih.gov. The expression of these transporters can confer cellular resistance to cytotoxic concentrations of these lipid analogues, suggesting a direct interaction and transport nih.gov.

The mechanism of interaction for these related compounds may involve the lipid portion of the molecule facilitating its insertion into the cell membrane, where it can then interact with transmembrane proteins acs.org. The hydrophilic and hydrophobic balance of such molecules is a key factor in their ability to interact with membrane proteins, which possess both hydrophobic and hydrophilic domains acs.org. While these findings relate to more complex alkyl phospholipids and different transporter families, they open an avenue for future research into whether a simpler molecule like this compound could act as a substrate or inhibitor for sodium-phosphate cotransporters or other transport proteins.

Table 1: Examples of Interactions of Alkyl Phospholipids with ABC Transporters

| Transporter | Interacting Alkyl Phospholipid | Observed Effect |

|---|---|---|

| Class I & II P-glycoproteins | ET-18-OCH3 (edelfosine) | Substrate for transport, conferring cellular resistance nih.gov. |

| MRP | ET-18-OCH3 (edelfosine) | Substrate for transport, conferring cellular resistance nih.gov. |

| STE6 (yeast) | ET-18-OCH3 (edelfosine) | Substrate for transport, conferring cellular resistance nih.gov. |

Note: The data in this table is based on studies of synthetic alkyl phospholipids, not this compound.

Disruption of Bacterial Cell Membranes and Associated Antimicrobial Activity

The antimicrobial properties of this compound are not extensively detailed in scientific literature. However, research into related organophosphorus compounds suggests a potential mechanism of action involving the disruption of bacterial cell membranes. For example, certain synthetic quaternary phosphonium (B103445) salts with alkyl chains have demonstrated potent antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The proposed mechanism for these compounds involves the disintegration of the bacterial membrane and cell wall, which is promoted by the production of reactive oxygen species (ROS) nih.gov.

Alkyl-phosphates have been described as universal microbiocides with bactericidal and fungicidal effects scispace.com. Their anionic surfactant properties may contribute to their antimicrobial activity by destabilizing the lipid bilayer of bacterial membranes scispace.com. The length of the alkyl chain in similar lipophilic molecules, such as alkyl gallates, has been shown to be a pivotal factor in their antibacterial activity, with longer chains often correlating with a greater ability to damage the bacterial cell wall and permeate into the cell whiterose.ac.uk. This suggests that the decyl chain of this compound could potentially facilitate its interaction with and disruption of bacterial membranes.

Table 2: Antimicrobial Mechanisms of Related Organophosphorus Compounds

| Compound Class | Example Compound | Mechanism of Action | Target Organisms |

|---|---|---|---|

| Quaternary Phosphonium Salts | (1,4-DBTPP)Br2 | Disintegration of bacterial membrane and cell wall; ROS production nih.gov. | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. |

| Alkyl-phosphates | Complex mixture of aminosalts of mono- and bi-Alkyl-phosphates | Microbiocidal activity scispace.com. | Gram-positive and Gram-negative bacteria scispace.com. |

Note: This table presents data from studies on related organophosphorus compounds, as direct research on the antimicrobial mechanism of this compound is limited.

Agricultural Applications in Plant Science

Enhancement of Plant Resistance to Fungal Pathogens

While specific studies on the use of this compound in agriculture are scarce, the application of related phosphorous acid and its salts (phosphonates or phosphites) is well-established for controlling fungal plant diseases uq.edu.aupnwhandbooks.orgrd2.co.nzpurehydroponics.comrlfcentral.com. These compounds have demonstrated efficacy against a range of fungal pathogens, particularly oomycetes like Phytophthora and Pythium, as well as downy mildews pnwhandbooks.orgpurehydroponics.com.

The mode of action of phosphonates is complex and multifaceted. It is understood to involve both a direct fungistatic effect on the pathogen and an indirect effect through the stimulation of the plant's natural defense mechanisms pnwhandbooks.orgrd2.co.nz. Phosphites are known to trigger the plant's immune system, leading to the production of phytoalexins, which are antimicrobial compounds rd2.co.nz. This dual action of inhibiting pathogen growth and enhancing the host's resistance contributes to their effectiveness as fungicides uq.edu.au.

Phosphorous acid and its derivatives are systemic, meaning they can be translocated throughout the plant, offering protection to various parts, including the roots, even when applied as a foliar spray pnwhandbooks.org. The concentrations of alkyl phosphonates required to inhibit pathogen growth in laboratory cultures are often higher than those needed for disease control in plants, underscoring the importance of the induced host defense response uq.edu.au.

Table 3: Efficacy of Phosphorous Acid and its Salts Against Fungal Plant Pathogens

| Compound | Pathogen | Host Plant | Efficacy/Effect |

|---|---|---|---|

| Potassium salt of phosphonic acid | Phytophthora nicotianae | Nagpur mandarin | Complete (100%) inhibition of mycelial growth in vitro; reduction in disease symptoms in the field rd2.co.nz. |

| Phosphorous acid compounds | Pythium spp. | Perennial ryegrass, Rough bluegrass | Effective against Pythium blight development researchgate.net. |

| Phosphorous acid | Phytophthora root and crown rot | Tomato, Green pepper | Capable of controlling the disease in hydroponic cultures pnwhandbooks.org. |

| Phosphonates | Phytophthora cinnamomi | Lupin | Effective when applied as a root drench pnwhandbooks.org. |

Computational Chemistry and Theoretical Modeling of Alkyl Dihydrogen Phosphates

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules, such as decyl dihydrogen phosphate (B84403) derivatives, and proteins.

Recent research has employed molecular docking to elucidate the interaction between 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) and collagen, a key protein in dentin. nih.gov These studies have revealed that 10-MDP can form a stable complex with collagen through hydrogen bonding. nih.gov The phosphate group of 10-MDP is crucial for this interaction. Furthermore, the hydrophobic decyl chain of the molecule plays a significant role in the stability of the interaction through hydrophobic interactions with the collagen surface. wikipedia.org

The binding of 10-MDP to collagen is significant as it is believed to contribute to the preservation of the hybrid layer in dental restorations by protecting the collagen scaffold from degradation. nih.gov Molecular docking simulations have shown that both free 10-MDP and its calcium salt can inhibit matrix metalloproteinases (MMPs), enzymes that can degrade collagen. The inhibitory effect of the calcium salt of 10-MDP is observed to be significantly stronger than that of the free form. nih.gov

| Molecule | Interacting Protein | Key Interactions | Significance |

| 10-Methacryloyloxythis compound (10-MDP) | Collagen | Hydrogen bonding, Hydrophobic interactions | Formation of a stable collagen-phosphate complex, preservation of the dentin hybrid layer. nih.govwikipedia.org |

| 10-MDP and its Calcium Salt | Matrix Metalloproteinases (MMPs) | Not specified in detail | Inhibition of enzymatic degradation of collagen. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations, which are fundamental to understanding chemical reactions.

In the context of alkyl dihydrogen phosphates, DFT calculations have been used to study the chemical affinity of 10-MDP and its variants for surfaces like yttria-stabilized tetragonal zirconia polycrystals (Y-TZP). researchgate.net These high-level calculations help in understanding the formation of chemical bonds between the phosphate group and the zirconia surface. The dissociation of 10-MDP in a solvent is a prerequisite for the formation of Zr-O-P bonds, and quantum chemical calculations can model this process. researchgate.net

By modifying the molecular structure of 10-MDP, for instance, by changing the length of the alkyl chain or introducing functional groups, researchers can computationally screen for variants with enhanced chemical affinity for specific substrates. researchgate.net These theoretical calculations of reactivity are crucial for the rational design of new functional monomers with improved performance.

Thermodynamic and Kinetic Modeling of Chemical Reactions and Interactions

Thermodynamic and kinetic modeling provides quantitative insights into the feasibility and rates of chemical processes involving alkyl dihydrogen phosphates. These models are often built upon data from both experimental measurements and computational calculations.

Thermodynamic Modeling: Thermodynamic calculations, often performed in conjunction with quantum chemical methods, can determine the Gibbs free energy of reaction pathways. This information is critical for assessing the spontaneity and stability of interactions. For example, the thermodynamic parameters of the complexes formed between 10-MDP variants and tetragonal zirconia have been evaluated to understand their chemical affinity. researchgate.net It was found that certain structural modifications, such as extending the spacer chain length, led to higher thermodynamic stability of the coordinated complex. researchgate.net